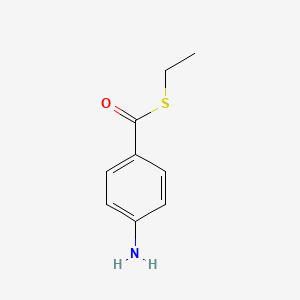
S-ethyl 4-aminobenzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-ethyl 4-aminobenzenecarbothioate: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further connected to a benzene ring substituted with an amino group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl 4-aminobenzenecarbothioate typically involves the reaction of 4-aminobenzenecarbothioic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-aminobenzenecarbothioic acid+ethyl iodideK2CO3S-ethyl 4-aminobenzenecarbothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-ethyl 4-aminobenzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-ethyl 4-aminobenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for elucidating biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with enhanced pharmacological properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of S-ethyl 4-aminobenzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
- S-methyl 4-aminobenzenecarbothioate
- S-propyl 4-aminobenzenecarbothioate
- S-butyl 4-aminobenzenecarbothioate
Comparison: S-ethyl 4-aminobenzenecarbothioate is unique due to the presence of the ethyl group, which imparts specific chemical properties such as solubility and reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different biological activities and industrial applications due to its distinct molecular size and shape.
Eigenschaften
CAS-Nummer |
102879-36-7 |
|---|---|
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
S-ethyl 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C9H11NOS/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 |
InChI-Schlüssel |
QLNRHFNYAPBGCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


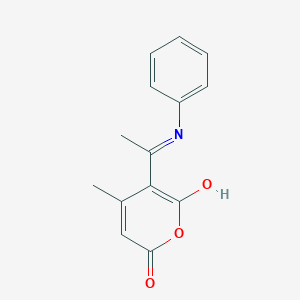

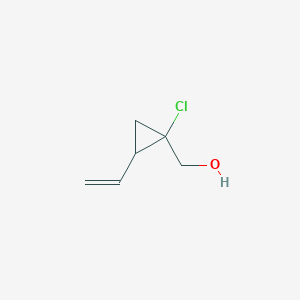
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
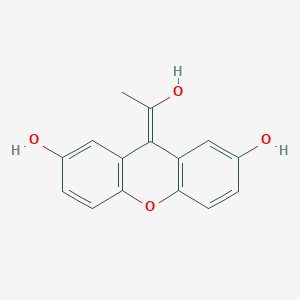

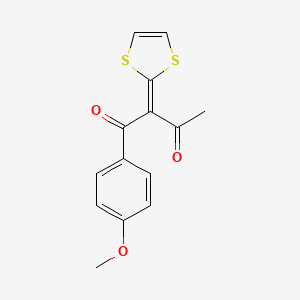
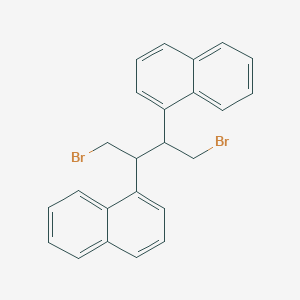

![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)


